molecular formula C8H13N3 B13341399 1-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine

1-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine

Cat. No.: B13341399
M. Wt: 151.21 g/mol
InChI Key: SXFLQDQZOKBKQP-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine is a chemical compound with the molecular formula C8H13N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

1-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine
  • 1-(4-Methylpyrimidin-2-yl)ethan-1-amine
  • 1-[1-(4,6-Dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine

Uniqueness

1-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dimethyl substitution on the pyrimidine ring enhances its stability and reactivity compared to other similar compounds.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)ethanamine

InChI

InChI=1S/C8H13N3/c1-5-4-6(2)11-8(10-5)7(3)9/h4,7H,9H2,1-3H3

InChI Key

SXFLQDQZOKBKQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C(C)N)C

Origin of Product

United States

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